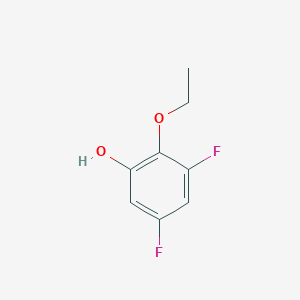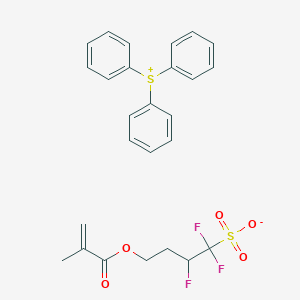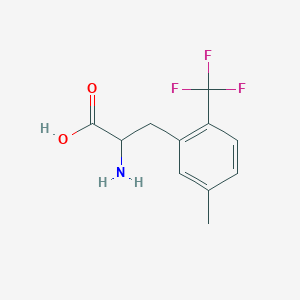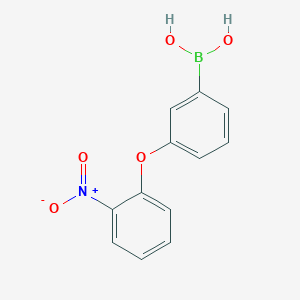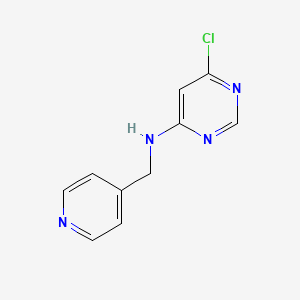
6-Chloro-N-(4-pyridinylmethyl)-4-pyrimidinamine
Übersicht
Beschreibung
6-Chloro-N-(4-pyridinylmethyl)-4-pyrimidinamine is a specialized chemical compound designed exclusively for advanced research and experimental purposes . It is a compound that has attracted great interest in the field of organic synthesis due to its various chemical and biological applications .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of chlorine, nitrogen, and carbon atoms. The InChI code for this compound is 1S/C11H10ClN3/c12-10-2-1-3-11(15-10)14-8-9-4-6-13-7-5-9/h1-7H,8H2,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 219.67 . The compound is solid in form .Wissenschaftliche Forschungsanwendungen
Insecticidal and Acaricidal Evaluation
A study by Zhang et al. (2019) explored the synthesis and evaluation of novel pyrimidinamine derivatives containing phenyloxazole moiety for insecticidal and acaricidal activities. These compounds, including 6-chloro-N-(4-pyridinylmethyl)-4-pyrimidinamine derivatives, displayed significant activities against pests like Aphis fabae and Tetranychus cinnabarinus, suggesting potential applications in agriculture and pest control. The study also discussed the structure-activity relationship of these compounds (Zhang et al., 2019).
Thermal and Optical Properties of Polymers
Wang et al. (2008) investigated new pyridine-containing polyimides, including those synthesized from monomers related to this compound. These polyimides exhibited high glass transition temperatures and thermal stability, suggesting applications in materials science for the development of thermally resistant and optically active polymers (Wang et al., 2008).
Synthesis of Arylsubstituted Pyrimidines
Wendelin and Kerbl (1984) conducted research on the synthesis of arylsubstituted 2-pyrimidinamines, which include derivatives of this compound. Their work provides insights into the chemical processes and reactions useful for the synthesis of these compounds, potentially contributing to the development of various pharmaceuticals and materials (Wendelin & Kerbl, 1984).
Fluorescent Poly(pyridine-imide) Acid Chemosensor
Wang et al. (2008) also developed a novel fluorescent poly(pyridine-imide) acid chemosensor using a monomer similar to this compound. This material exhibits fluorescence upon protonation, indicating potential use in sensing applications and optical devices (Wang et al., 2008).
Inhibition of Spiroperidol Binding
Research by Gueremy et al. (1982) on a series of 6-chloro-2,4-diaminopyrimidines, including this compound derivatives, identified their potential as inhibitors of spiroperidol binding. This suggests applications in neurological research and potential therapeutic uses (Gueremy et al., 1982).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-5-10(15-7-14-9)13-6-8-1-3-12-4-2-8/h1-5,7H,6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHGCFDOIVUOTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244702 | |
| Record name | 6-Chloro-N-(4-pyridinylmethyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086386-59-5 | |
| Record name | 6-Chloro-N-(4-pyridinylmethyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086386-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-(4-pyridinylmethyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

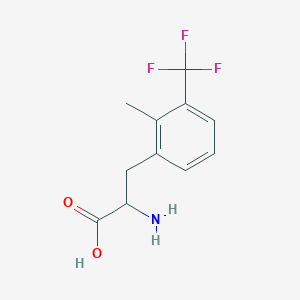


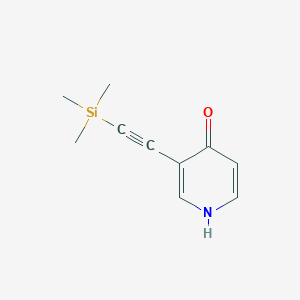

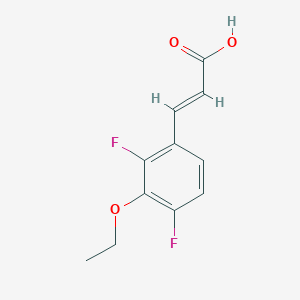
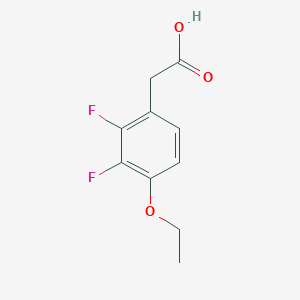
![Furo[3,2-b]pyridin-6-ol](/img/structure/B1393365.png)
![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B1393367.png)
